1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenoxy group, and a benzodiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to meet industrial demands. The exact methods would depend on the specific requirements of the production facility and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways in the body. This compound may act on neurotensin receptors, which are involved in various physiological processes . By binding to these receptors, the compound can modulate their activity and produce specific effects, such as analgesia or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-phenyl-ethanone: This compound shares the fluorophenyl group but has a simpler structure.
4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its complex structure, which includes multiple functional groups and rings. This complexity allows it to interact with a variety of molecular targets and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJBUQXKQXEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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